molecular formula C19H24N2 B3835391 1-(4-ethylbenzyl)-4-phenylpiperazine

1-(4-ethylbenzyl)-4-phenylpiperazine

Cat. No.: B3835391
M. Wt: 280.4 g/mol
InChI Key: UMGKQDZRXXKKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 4-ethylbenzyl substituent at the 1-position. The ethyl group on the benzyl moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGKQDZRXXKKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-phenylpiperazine typically involves the reaction of 4-ethylbenzyl chloride with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-(4-ethylbenzyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(4-ethylbenzyl)-4-phenylpiperazine with structurally related compounds:

Substituent Effects on Pharmacological Activity
Compound Name Key Substituents Biological Activity Key Findings
This compound 4-Ethylbenzyl, 4-phenyl Not explicitly reported (inferred) Likely modulates lipophilicity and receptor affinity due to ethylbenzyl group.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitrophenylsulfonyl, 4-phenyl Neuroprotection, anti-inflammatory Reduces radiation-induced cognitive decline by preserving neural stem cells and suppressing microglial activation .
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-Nitrophenyl, 4-phenyl Anti-infective (quinolone derivatives) Synthesized via microwave-assisted methods; nitro group position affects electronic properties and target binding .
1-(4-Trifluoromethylbenzyl)-piperazine 4-Trifluoromethylbenzyl Enzyme inhibition (e.g., AChE) Trifluoromethyl group enhances metabolic stability and target selectivity .
KN62 (CaMKII inhibitor) Bis-isoquinolinesulfonyl, 4-phenylpiperazine Kinase inhibition Potent CaMKII inhibition; sulfonyl groups critical for binding affinity .

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Enhance binding to charged targets (e.g., enzymes, receptors) but may reduce blood-brain barrier penetration. NSPP’s sulfonyl group contributes to its neuroprotective efficacy in irradiated brains .
  • Lipophilic Groups (e.g., ethylbenzyl, trifluoromethyl): Improve membrane permeability and prolong half-life. Ethylbenzyl may offer a balance between lipophilicity and steric hindrance compared to bulkier groups like benzhydryl .
  • Substituent Position : Meta vs. para nitro groups (e.g., 4a vs. NSPP) alter electronic distribution, affecting interactions with aromatic residues in target proteins .

Comparison of Yields and Purity :

  • Microwave-assisted synthesis (e.g., 4a) achieves higher yields (>70%) compared to traditional reflux methods (~50%) .
  • Sulfonylated derivatives (e.g., NSPP) require rigorous purification (HPLC) due to byproduct formation .

Pharmacological and Therapeutic Implications

Neuroprotection
  • NSPP : Mitigates radiation-induced cognitive decline by preserving neural stem cells and inhibiting IL-6-mediated neuroinflammation. Ethylbenzyl analogs could exhibit similar neuroprotective effects with improved bioavailability due to reduced polarity .
Oncology

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Water Solubility
This compound 280.38 3.8 Low
NSPP 363.38 2.5 Moderate
1-(3-Nitrophenyl)-4-phenylpiperazine 285.31 2.9 Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylbenzyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-ethylbenzyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.